![molecular formula C10H6F6N4 B2733597 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine CAS No. 957039-65-5](/img/structure/B2733597.png)
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine
Übersicht
Beschreibung
“2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine” is a chemical compound . It’s also known as CRAC Channel Inhibitor, BTP2 . It controls the biological activity of CRAC Channel . This small molecule/inhibitor is primarily used for Inflammation/Immunology applications .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . A solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .Chemical Reactions Analysis
The compound has been used in the determination of accessible amino groups on surfaces by chemical derivatization with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activity
Research has focused on the biological activities of compounds containing pyrazole, pyridine, and related scaffolds due to their potential therapeutic significance. For instance, trifluoromethylpyrazoles have been highlighted for their anti-inflammatory and antibacterial properties, suggesting a promising avenue for medicinal chemists to explore novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015). Similarly, pyrazolopyrimidines structurally resemble purines, showing significant medicinal potential across various disease conditions, including central nervous system and cardiovascular diseases (Chauhan & Kumar, 2013).
Organic Synthesis and Chemical Properties
The synthesis and application of pyrazoline derivatives for electronic devices, including luminescent elements and sensors, have been extensively studied. Pyrazoline, being an electron-rich nitrogen carrier, has gained popularity for its electronic properties and potential for dynamic applications. The research spans from synthesis methodologies to the exploration of pyrazoline derivatives' biological activities, indicating a multifunctional application of these compounds (Ray et al., 2022).
Optoelectronic Materials
Incorporation of pyrazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These materials are being used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The electroluminescent properties of these compounds are of particular interest for their potential applications in OLEDs and as colorimetric pH sensors (Lipunova et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry over the past 20 years . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N4/c11-9(12,13)6-4-7(10(14,15)16)20(19-6)8-5(17)2-1-3-18-8/h1-4H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZLOMXHMVBITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326629 | |
| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957039-65-5 | |
| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



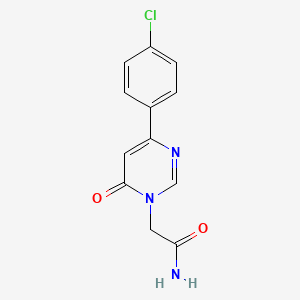
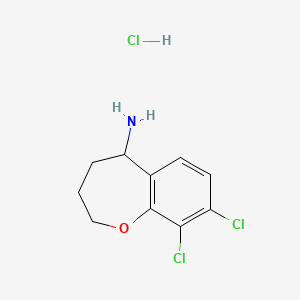
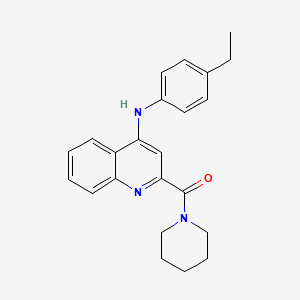

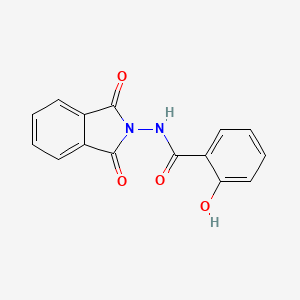
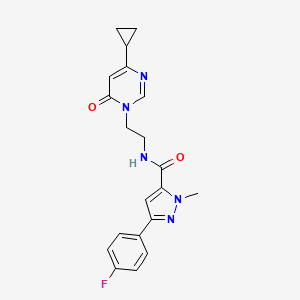

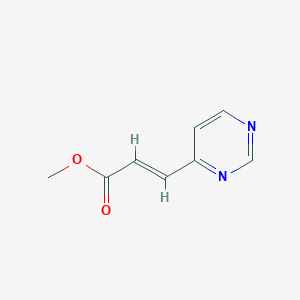
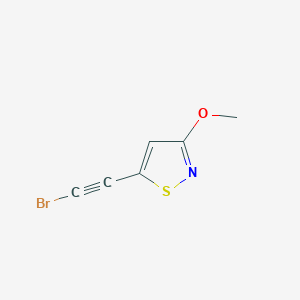


![N-(3-methylisothiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2733535.png)

